Di-deoxyhexose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

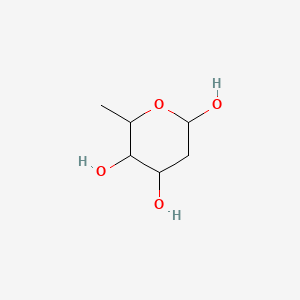

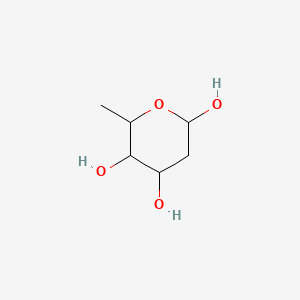

Di-deoxyhexose is a type of deoxy sugar, which is a derivative of hexose sugars where two hydroxyl groups are replaced by hydrogen atoms. These compounds are significant in various biological processes and are found in many natural products. Di-deoxyhexoses are often involved in the structural components of bacterial cell walls and are crucial in the synthesis of antibiotics and other bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of di-deoxyhexoses typically involves the reduction of hexose sugars. One common method is the catalytic hydrogenation of hexose derivatives. For example, the conversion of deoxythymidine diphosphate glucose to deoxythymidine diphosphate 4-keto-6-deoxy-D-glucose is catalyzed by deoxythymidine diphosphate glucose oxidoreductase . This reaction requires specific conditions, including the presence of deuterium oxide and catalytic quantities of DPN (diphosphopyridine nucleotide).

Industrial Production Methods

Industrial production of di-deoxyhexoses often involves enzymatic synthesis due to its specificity and efficiency. Enzymes such as aldolase and triosephosphate isomerase are used in the conversion of fructose 1,6-diphosphate to 6-deoxyhexoses . These processes are optimized for large-scale production, ensuring high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Di-deoxyhexoses undergo various chemical reactions, including:

Oxidation: The oxidation of di-deoxyhexoses can lead to the formation of keto derivatives.

Reduction: Reduction reactions can convert keto derivatives back to their original forms.

Substitution: Substitution reactions involve replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific pH levels and temperatures to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions include various derivatives of di-deoxyhexoses, such as 4-keto-6-deoxy-D-glucose and other modified sugars .

Aplicaciones Científicas De Investigación

Di-deoxyhexoses have numerous applications in scientific research:

Chemistry: They are used as building blocks in the synthesis of complex molecules, including antibiotics and other pharmaceuticals.

Industry: Di-deoxyhexoses are used in the production of flavor compounds and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of di-deoxyhexoses involves their interaction with specific enzymes and pathways. For example, the enzyme dTDP-glucose 4,6-dehydratase catalyzes the conversion of dTDP-glucose to dTDP-4-dehydro-6-deoxy-D-glucose . This reaction involves the transient oxidation of the substrate, activating it for the dehydration step. The enzyme uses a tightly bound coenzyme NAD+ for this process .

Comparación Con Compuestos Similares

Di-deoxyhexoses can be compared with other deoxy sugars such as fucose and rhamnose:

Fucose: A 6-deoxyhexose that plays a role in blood transfusion reactions and host-microbe interactions.

Rhamnose: Another 6-deoxyhexose involved in the structural components of bacterial cell walls.

Di-deoxyhexoses are unique due to their specific structural modifications and their role in the synthesis of bioactive molecules. Their ability to undergo various chemical reactions and their involvement in critical biological processes make them valuable in both research and industrial applications.

Propiedades

Número CAS |

51020-42-9 |

|---|---|

Fórmula molecular |

C6H12O4 |

Peso molecular |

148.16 g/mol |

Nombre IUPAC |

6-methyloxane-2,4,5-triol |

InChI |

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3 |

Clave InChI |

FDWRIIDFYSUTDP-UHFFFAOYSA-N |

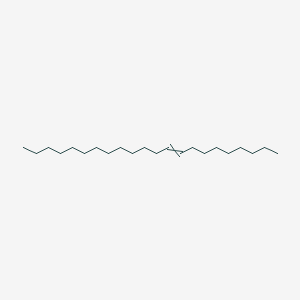

SMILES canónico |

CC1C(C(CC(O1)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)